molecular formula C23H21N3O3S2 B3294398 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide CAS No. 886947-82-6

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B3294398
CAS No.: 886947-82-6
M. Wt: 451.6 g/mol
InChI Key: FSKFBMDLTDJPPL-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole core . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydroxybenzotriazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, and dimethylformamide as a solvent . Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiazole core .

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to its biological effects. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby inhibiting their activity . The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity.

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be summarized as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : Approximately 306.39 g/mol
  • CAS Number : 886947-82-6

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
  • Interaction with Cellular Pathways : It may influence pathways related to apoptosis and cell cycle regulation.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains.

Antitumor Activity

A study evaluating a series of benzothiazole derivatives found that compounds similar to this compound exhibited significant antitumor activity. Notably:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and MRC-5 (normal lung fibroblast).
  • IC50 Values : The compound demonstrated IC50 values ranging from 6.26 μM to 20.46 μM across different assays, indicating potent activity against cancer cell lines while showing moderate toxicity towards normal cells .
CompoundCell LineIC50 (μM)Activity
This compoundA5496.26 ± 0.33High
N-(5,6-dimethyl-1,3-benzothiazol-2-yli-dene)-furan-2-carboxamideHCC82720.46 ± 8.63Moderate
N-(5,6-dimethyl-1,3-benzothiazol-2-yli-dene)-furan-2-carboxamideMRC-5>30Low

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against Gram-positive and Gram-negative bacteria:

  • Tested Strains : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Methodology : Broth microdilution testing was employed to assess minimum inhibitory concentrations (MICs).

Results indicated that the compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics used in clinical settings .

Case Study 1: Cancer Research

In a recent study focusing on the therapeutic potential of benzothiazole derivatives in cancer treatment, N-(5,6-dimethyl-1,3-benzothiazol-2-yli-dene)-furan showed promising results in reducing tumor size in xenograft models when administered at optimized doses over a four-week period. Histological analysis revealed reduced cellular proliferation markers in treated groups compared to controls.

Case Study 2: Antibacterial Efficacy

Another research project investigated the antibacterial properties of various benzothiazole derivatives, including our target compound. The study concluded that modifications to the benzothiazole structure significantly enhanced antimicrobial potency against resistant strains of bacteria.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-15-10-20-21(11-16(15)2)30-23(25-20)26(14-17-6-5-9-24-13-17)22(27)18-7-4-8-19(12-18)31(3,28)29/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKFBMDLTDJPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide

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